Iclaprim mesylate

Description

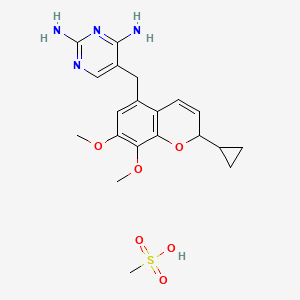

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

474793-41-4 |

|---|---|

Molecular Formula |

C20H26N4O6S |

Molecular Weight |

450.5 g/mol |

IUPAC Name |

5-[(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl]pyrimidine-2,4-diamine;methanesulfonic acid |

InChI |

InChI=1S/C19H22N4O3.CH4O3S/c1-24-15-8-11(7-12-9-22-19(21)23-18(12)20)13-5-6-14(10-3-4-10)26-16(13)17(15)25-2;1-5(2,3)4/h5-6,8-10,14H,3-4,7H2,1-2H3,(H4,20,21,22,23);1H3,(H,2,3,4) |

InChI Key |

BQCQVDMEHSONNK-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC.CS(=O)(=O)O |

Canonical SMILES |

COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC.CS(=O)(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AR-100.001, Iclaprim mesylate |

Origin of Product |

United States |

Molecular Mechanisms of Action of Iclaprim Mesylate

Competitive Inhibition of Bacterial Dihydrofolate Reductase (DHFR)

Iclaprim (B1674355) mesylate acts as a competitive inhibitor of bacterial DHFR. ncats.ionih.gov This enzyme is crucial in the folate synthesis pathway, catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor. oup.comtandfonline.com THF is a vital coenzyme involved in one-carbon transfer reactions necessary for the biosynthesis of purines, thymidylate, and certain amino acids like methionine and glycine. nih.govtandfonline.comnih.govresearchgate.net By competitively binding to the active site of bacterial DHFR, iclaprim mesylate prevents the conversion of DHF to THF, thereby depleting the intracellular pool of THF. nih.govontosight.ai

Enzymatic Target Specificity: Bacterial vs. Human DHFR Selectivity

A key feature of this compound is its high selectivity for bacterial DHFR over the human enzyme. oup.comasm.orgoup.comontosight.ai This selectivity is crucial for minimizing toxicity to human cells. Studies have shown that iclaprim specifically and selectively inhibits bacterial DHFR at submicromolar concentrations, with little to no inhibition of the human enzyme observed even at significantly higher concentrations (over five orders of magnitude greater). oup.comasm.orgoup.com This differential affinity contributes to this compound's therapeutic index.

Role in Bacterial Folate Metabolism and Thymidylate Biosynthesis Blockade

The inhibition of bacterial DHFR by this compound directly impacts bacterial folate metabolism. The blockade of the DHF to THF conversion disrupts the supply of THF, which is essential for several biosynthetic pathways, including the de novo synthesis of thymidylate. nih.govnih.govontosight.ai Thymidylate is a critical precursor for DNA synthesis. nih.govnih.gov The depletion of thymidylate leads to the inhibition of DNA synthesis, ultimately halting bacterial growth and proliferation. ontosight.ai While DHFR inhibitors are classically considered bacteriostatic, iclaprim has demonstrated rapid bactericidal activity against many pathogens in vitro at concentrations close to its minimal inhibitory concentration (MIC). ncats.ioasm.org

Structural Basis of DHFR Binding Affinity and Selectivity

The potent inhibitory activity and selectivity of this compound are rooted in its specific interactions with the bacterial DHFR enzyme, as revealed by structural studies like X-ray crystallography. oup.comnih.govoup.com

Hydrophobic Interactions Facilitating Binding to Trimethoprim-Resistant DHFR Enzymes

This compound was designed to overcome common mechanisms of trimethoprim (B1683648) resistance, particularly those involving mutations in bacterial DHFR, such as the F98Y mutation in Staphylococcus aureus and the I100L mutation in Streptococcus pneumoniae. nih.govrcsb.orgoup.com Structural analysis has shown that while iclaprim binds to bacterial DHFR in a manner similar to trimethoprim, it forms increased hydrophobic interactions with the enzyme, including interactions within the substrate-binding pocket. oup.comnih.govncats.iorcsb.orgresearchgate.netoup.comnih.gov These additional hydrophobic contacts contribute significantly to this compound's increased affinity for bacterial DHFR, enabling it to effectively inhibit even trimethoprim-resistant variants of the enzyme. oup.comnih.govrcsb.orgresearchgate.netoup.comnih.gov

Comparison of Binding Mode and Potency with Trimethoprim

This compound and trimethoprim share a similar diaminopyrimidine core structure and bind to the active site of bacterial DHFR. oup.comresearchgate.netnih.govoup.com However, key structural differences between the two molecules lead to differences in their binding interactions and potency. Iclaprim is a tricyclic compound, whereas trimethoprim is dicyclic. nih.gov X-ray crystallographic studies have shown that the diaminopyrimidine moiety of iclaprim binds similarly to that of trimethoprim in the wild-type enzyme. oup.com However, the dimethoxy chromene moiety of iclaprim is positioned slightly differently within the hydrophobic channel of the enzyme compared to the trimethoxy phenyl moiety of trimethoprim. oup.com

This difference in positioning and the resulting increased hydrophobic interactions contribute to this compound's higher binding affinity and potency against bacterial DHFR, including resistant strains. oup.comnih.govrcsb.orgresearchgate.netoup.comnih.gov Research indicates that iclaprim is significantly more potent in inhibiting DHFR than trimethoprim, with some studies reporting it to be approximately 20-fold more potent. nih.govresearchgate.net This enhanced potency and activity against trimethoprim-resistant enzymes are key advantages of this compound. oup.comnih.govrcsb.orgresearchgate.netoup.comnih.gov

Data comparing the binding affinities (Ki values) of iclaprim and trimethoprim for wild-type and mutant S. aureus DHFR illustrate this difference in potency:

| Inhibitor | Enzyme Type | Ki (nM) | Source |

| Iclaprim | Wild-type S. aureus | < 1 | nih.gov |

| Iclaprim | F98Y mutant S. aureus | < 1 | nih.gov |

| Trimethoprim | Wild-type S. aureus | < 1 | nih.gov |

| Trimethoprim | F98Y mutant S. aureus | > 100 | nih.gov |

Note: This table provides representative data; specific Ki values may vary slightly depending on the study and experimental conditions.

This table highlights that while both compounds are potent against wild-type DHFR, iclaprim maintains nanomolar affinity against the F98Y mutant enzyme, whereas trimethoprim's affinity is significantly reduced. nih.gov

Antimicrobial Spectrum and Potency of Iclaprim Mesylate: in Vitro and Preclinical Studies

Activity Against Gram-Positive Bacterial Pathogens

Iclaprim (B1674355) exhibits broad-spectrum activity against various Gram-positive isolates, including staphylococcal, streptococcal, and enterococcal genera, as well as resistant Gram-positive pathogens. justia.com

Staphylococcus aureus (including Methicillin-Resistant Staphylococcus aureus, Vancomycin-Intermediate Staphylococcus aureus, Vancomycin-Resistant Staphylococcus aureus)

Iclaprim shows potent activity against Staphylococcus aureus, including methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains. ncats.ionih.govpatsnap.comresearchgate.net In surveillance studies, the minimum inhibitory concentration (MIC)50 and MIC90 of iclaprim against both MSSA and MRSA isolates were reported as 0.06 and 0.12 µg/mL, respectively. ncats.io Iclaprim has also shown activity against VISA and VRSA strains, although with variable activity, with MICs ranging from 0.06 to >8 µg/mL for some isolates. ncats.io Iclaprim has been shown to be active against trimethoprim-resistant S. aureus strains. justia.comnih.gov

Streptococcus Species (including Multidrug-Resistant Streptococcus pneumoniae, Beta-Hemolytic Streptococci)

Iclaprim demonstrates potent activity against Streptococcus species, including Streptococcus pyogenes and beta-hemolytic Streptococcus spp. ncats.ioresearchgate.net It is also active against Streptococcus pneumoniae, including multidrug-resistant Streptococcus pneumoniae (MDRSP) and penicillin-resistant Streptococcus pneumoniae (PRSP). ncats.iooklahoma.gov Iclaprim has shown activity against trimethoprim-resistant strains of S. pneumoniae. justia.comnih.gov

Enterococcus Species (including Vancomycin-Resistant Enterococcus)

Iclaprim has demonstrated activity against Enterococcus species, including Enterococcus faecalis and vancomycin-resistant Enterococcus (VRE) strains. justia.comresearchgate.netdokumen.pub

Below is a summary of representative in vitro activity data for Iclaprim against key Gram-Positive pathogens:

| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | Source |

| Staphylococcus aureus (MSSA and MRSA) | 0.06 | 0.12 | ncats.io |

| Staphylococcus aureus (VISA/VRSA) | 0.06 - >8 | Variable | ncats.io |

| Staphylococcus aureus (Trimethoprim-resistant) | 1 | - | justia.com |

| Streptococcus pneumoniae (Trimethoprim-resistant) | 1 | - | justia.com |

| Enterococcus faecalis | Potent | Potent | researchgate.net |

| Enterococcus species (VRE) | Active | Active | justia.comdokumen.pub |

Note: MIC values can vary depending on the study, methodology, and specific isolates tested.

Activity Against Gram-Negative Bacterial Pathogens (Preclinical Observations)

While primarily known for its activity against Gram-positive bacteria, preclinical observations suggest that iclaprim may also possess activity against some Gram-negative bacteria. patsnap.comabpi.org.uk Studies have evaluated its activity against clinical strains of Enterobacteriaceae. nih.govasm.orgcarb-x.org

Bactericidal Properties and Postantibiotic Effects

Iclaprim is described as a broad-spectrum bactericidal antibiotic. justia.com

Rapid Bactericidal Activity: In Vitro Kinetics

In vitro studies have shown that iclaprim is rapidly bactericidal against many pathogens at concentrations near its MIC. nih.gov It can achieve a 99.9% reduction in bacterial load for pathogens such as MRSA and VISA within 6 hours. nih.gov The bactericidal activity of iclaprim in vitro is generally observed at concentrations equal to the MIC. ncats.io This activity is primarily time-dependent and concentration-independent. ncats.io Iclaprim has also been shown to demonstrate a postantibiotic effect (PAE) lasting up to several hours. nih.govscience.gov

Significant Postantibiotic Effect Consistent with Thymidine (B127349) Biosynthetic Pathway Inhibition Iclaprim exhibits a significant postantibiotic effect (PAE) for up to 10 hours at sub-MIC concentrationsnih.govsemanticscholar.org. This prolonged suppression of bacterial growth following drug exposure is consistent with its mechanism of action, which targets the thymidine biosynthetic pathway through DHFR inhibitionnih.govsemanticscholar.org. The inhibition of DHFR disrupts the production of tetrahydrofolate, a key cofactor required for the synthesis of thymidylate, a precursor for DNA synthesisnih.govsemanticscholar.orgportal.gov.bd. The PAE of iclaprim is thought to contribute to its efficacy and has supported less frequent dosing regimens in clinical studiesnih.govsemanticscholar.org.

Studies have shown that the activity of diaminopyrimidines like iclaprim against S. aureus can be antagonized by thymidine, which bacteria can take up and convert to thymidylate via thymidine kinase nih.gov. However, the activity of iclaprim against a thymidine kinase-deficient MRSA mutant was not affected by thymidine, further supporting the link between its activity and the thymidine biosynthetic pathway nih.gov.

Suppression of Bacterial Exotoxins (e.g., Alpha Hemolysin, Panton Valentine Leukocidin, Toxic Shock Syndrome Toxin-1) Preclinical studies have investigated the effects of iclaprim on the production of key bacterial exotoxins, particularly those produced by Staphylococcus aureus. These toxins, such as alpha hemolysin (AH), Panton-Valentine leukocidin (PVL), and toxic shock syndrome toxin-1 (TSST-1), contribute significantly to the pathogenesis and severity of staphylococcal infectionsnih.govnih.gov.

Studies comparing iclaprim and trimethoprim (B1683648) with other antibiotics like nafcillin (B1677895) and vancomycin (B549263) on exotoxin production in MRSA and vancomycin-intermediate S. aureus (VISA) strains have yielded notable findings nih.govnih.gov. Sub-inhibitory concentrations of iclaprim and trimethoprim were found to alter the dynamics of exotoxin gene transcription (hla, lukF-PV, tst), delaying the onset and shifting the peak production of mRNA to later time points nih.govnih.gov. This effect appeared to be independent of their impact on bacterial growth nih.gov.

Specifically, both iclaprim and trimethoprim suppressed alpha hemolysin production, although they did not completely eliminate it nih.govnih.gov. They also delayed, but did not reduce, the maximal production of TSST-1 in MRSA nih.govnih.gov. Interestingly, trimethoprim significantly increased lukF-PV expression and PVL production compared to both untreated and iclaprim-treated cultures nih.govnih.gov. In contrast, iclaprim significantly reduced PVL production at 48 hours compared to trimethoprim nih.gov.

Table 2. Effects of Iclaprim on Exotoxin Production in MRSA (Summary of Findings)

| Exotoxin | Effect of Iclaprim (Sub-MIC) | Comparison to Trimethoprim (Sub-MIC) |

| Alpha Hemolysin (AH) | Delayed maximal gene transcription (hla) and suppressed production nih.govnih.gov. | Similar effect on hla transcription and suppressed production nih.govnih.gov. |

| Panton-Valentine Leukocidin (PVL) | Did not completely inhibit lukF expression, shifted maximal gene expression nih.gov. Significantly reduced production at 48h nih.gov. | Significantly increased lukF-PV expression and PVL production nih.govnih.gov. |

| Toxic Shock Syndrome Toxin-1 (TSST-1) | Delayed, but did not reduce, maximal production nih.govnih.gov. | Delayed, but did not reduce, maximal production nih.govnih.gov. |

In VISA strains, while iclaprim increased both tst and hla gene expression, this was not associated with an increase in TSST-1 or alpha hemolysin protein production nih.gov. Iclaprim was found to be the most effective antibiotic tested at suppressing toxin production in the VISA strain Mu50 nih.gov. These findings suggest that iclaprim's ability to suppress toxin production could be beneficial in treating severe staphylococcal infections caused by toxin-producing strains nih.govnih.gov.

Mechanisms of Antimicrobial Resistance to Iclaprim Mesylate

Genetic Basis of Resistance: Dihydrofolate Reductase Gene (dfr) Point Mutations

Resistance to iclaprim (B1674355), similar to other DHFR inhibitors like trimethoprim (B1683648), is primarily mediated by alterations in the target enzyme, bacterial dihydrofolate reductase. The main genetic basis for this resistance involves point mutations within the chromosomal dfr gene encoding for DHFR. ncats.ionih.gov Studies in key pathogens such as Staphylococcus aureus and Streptococcus pneumoniae have demonstrated that specific point mutations in the dfr gene are strongly associated with reduced susceptibility to iclaprim. ncats.ionih.gov These mutations can lead to structural changes in the DHFR enzyme, affecting the binding affinity of the antibiotic. For instance, mutations commonly associated with trimethoprim resistance, such as the F98Y mutation in S. aureus and the I100L mutation in S. pneumoniae, have been studied in the context of iclaprim activity. nih.gov While these mutations can confer resistance to trimethoprim, iclaprim has shown activity against bacteria harboring these specific resistant DHFR enzymes due to its distinct binding characteristics. nih.govrcsb.orgresearchgate.net Additionally, acquired resistance genes encoding intrinsically resistant DHFR enzymes, such as dfrA, dfrG, and dfrK, are known to confer high levels of trimethoprim resistance in various bacteria, including Staphylococcus aureus and Enterobacteriaceae. nih.govresearchgate.net The presence of these mobile genetic elements contributes to the spread of resistance within bacterial populations.

Molecular Strategies for Overcoming Existing Resistance

Iclaprim was rationally designed to address some of the limitations of existing DHFR inhibitors, particularly concerning resistance mechanisms affecting trimethoprim.

Overcoming Trimethoprim Resistance Mechanisms

A key molecular strategy incorporated into iclaprim's design is its ability to overcome resistance mechanisms that compromise the effectiveness of trimethoprim. Iclaprim achieves this through its enhanced binding affinity for bacterial DHFR compared to trimethoprim. rcsb.orgresearchgate.netnih.gov Structural studies, including X-ray crystallography, have revealed that iclaprim makes additional hydrophobic interactions within the substrate-binding pocket of the DHFR enzyme. nih.govrcsb.orgresearchgate.netnih.gov These extra interactions allow iclaprim to bind effectively to both wild-type DHFR and certain mutated forms of the enzyme that confer trimethoprim resistance, such as the F98Y mutant in S. aureus. nih.govrcsb.orgresearchgate.net This improved binding profile translates to lower minimum inhibitory concentrations (MICs) for iclaprim against both trimethoprim-sensitive and many trimethoprim-resistant bacterial strains. nih.govmoh.gov.my Iclaprim has been reported to be significantly more potent in inhibiting bacterial DHFR than trimethoprim, contributing to its activity against resistant isolates. nih.govmoh.gov.my

Differentiated Mechanism of Action Mitigating Cross-Resistance with Other Antibiotic Classes

Iclaprim's mechanism of action is the selective inhibition of bacterial DHFR. moh.gov.mynih.govnih.gov This target is distinct from those of most other commonly used antibiotic classes, such as beta-lactams, glycopeptides, macrolides, quinolones, and tetracyclines. nih.govnih.govnih.govbiospace.com Because iclaprim inhibits a unique essential bacterial enzyme, it generally does not exhibit cross-resistance with antibiotics that target different pathways or cellular components. nih.govnih.gov This differentiated mechanism means that bacteria resistant to these other classes of antibiotics are often still susceptible to iclaprim, making it a potential treatment option for infections caused by multidrug-resistant Gram-positive pathogens, including MRSA, VISA, and VRSA, as well as strains resistant to macrolides, quinolones, and trimethoprim/sulfamethoxazole (B1682508). nih.govnih.gov

Structure Activity Relationship Sar and Rational Design of Iclaprim Mesylate

Rational Drug Design Principles and Optimization from Trimethoprim (B1683648) Analogs

Iclaprim (B1674355) was developed as an optimized analog of trimethoprim, building upon the established mechanism of action of diaminopyrimidine DHFR inhibitors nih.govwikipedia.org. Trimethoprim, a well-known diaminopyrimidine, has been used for decades, but the emergence of resistance mechanisms, primarily through mutations in bacterial DHFR, necessitated the development of new agents wikipedia.orgnih.gov. Rational drug design played a crucial role in the discovery and optimization of iclaprim. This approach involved understanding the structural basis of DHFR inhibition by trimethoprim and the mechanisms of resistance to guide the design of compounds with improved binding affinity and activity against resistant enzymes nih.govnih.govnih.gov.

The optimization process focused on modifying the trimethoprim scaffold to enhance interactions with bacterial DHFR, including those with resistance-conferring mutations nih.gov. This involved exploring structural variations to improve binding affinity and overcome reduced susceptibility observed with trimethoprim. nih.govacs.org

Structural Attributes Contributing to Enhanced Potency and Target Binding

Iclaprim's enhanced potency and ability to bind effectively to bacterial DHFR, including resistant variants, are attributed to specific structural features that differentiate it from trimethoprim nih.govnih.gov.

Significance of the Tricyclic Diaminopyrimidine Structure

A key structural difference between iclaprim and trimethoprim is that iclaprim is a tricyclic diaminopyrimidine, whereas trimethoprim is dicyclic nih.gov. Both compounds share the fundamental diaminopyrimidine core, which is essential for inhibiting DHFR researchgate.net. However, the expanded tricyclic structure of iclaprim allows for additional interactions within the substrate-binding pocket of the bacterial DHFR enzyme nih.gov. This structural modification was specifically designed to enable iclaprim to bind to trimethoprim-resistant DHFRs by forming additional hydrophobic contacts nih.gov. This enhanced interaction contributes significantly to iclaprim's improved enzymatic profile and its ability to retain activity against strains resistant to trimethoprim nih.gov.

Dynamic SAR Studies and Analog Development

Dynamic Structure-Activity Relationship (SAR) studies were integral to the development of iclaprim. These studies involved synthesizing and evaluating various analogs to understand how structural modifications impact potency and target binding acs.org. The goal was to identify substitutions and structural arrangements that optimized the interaction with bacterial DHFR, particularly against resistant isoforms nih.gov. This iterative process of design, synthesis, and biological evaluation allowed researchers to refine the chemical structure of iclaprim to achieve desired pharmacological properties, including increased affinity for the target enzyme and improved antimicrobial activity against a broader range of pathogens, including multidrug-resistant strains nih.govnih.gov.

Synthesis and Advanced Chemical Characterization Methodologies for Iclaprim Mesylate

Synthetic Pathways and Strategies

The synthesis of iclaprim (B1674355) is a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. The strategies employed are designed to construct the core chromene and pyrimidine (B1678525) heterocyclic systems and link them appropriately.

Multi-Step Synthesis from Precursor Compounds (e.g., Trimethoprim)

A practical and novel synthesis of iclaprim often commences from the readily available antibacterial agent, Trimethoprim (B1683648) (TMP). nih.goviucr.orgnih.gov This approach leverages the existing pyrimidine moiety in Trimethoprim as a foundational building block. The synthetic route involves a series of chemical modifications to the benzyl (B1604629) portion of the Trimethoprim molecule to build the characteristic 2-cyclopropyl-7,8-dimethoxy-2H-chromene structure of iclaprim. nih.govnih.gov

Key Chemical Transformations and Reaction Conditions (e.g., Knoevenagel Condensation, Intramolecular Michael Addition, Friedel-Crafts Acetylation)

Several key chemical transformations are pivotal to the successful synthesis of iclaprim. These reactions are carefully selected and optimized to achieve the desired molecular complexity.

Friedel-Crafts Acetylation: This reaction is employed to introduce an acetyl group onto the aromatic ring of a Trimethoprim-derived intermediate. In a reported synthesis, the amino-protection and Friedel-Crafts acetylation were simultaneously achieved using acetic anhydride (B1165640) with stannic chloride (SnCl₄) as a catalyst in dichloromethane (B109758) (CH₂Cl₂). nih.goviucr.orgnih.gov This one-pot reaction is a critical step in preparing the precursor for the subsequent cyclization to form the chromanone ring. nih.gov

Knoevenagel Condensation: The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction in the iclaprim synthesis. nih.goviucr.orgnih.gov It involves the reaction of an activated methylene (B1212753) group with an aldehyde or ketone. In the synthesis of iclaprim, the 2,4-diamino-5-(2-acetyl-3-hydroxy-4,5-dimethoxybenzyl)pyrimidine intermediate undergoes a Knoevenagel condensation with cyclopropyl (B3062369) carboxaldehyde. nih.goviucr.org This reaction is typically catalyzed by a secondary amine, such as pyrrolidine (B122466). nih.gov

Intramolecular Michael Addition: Following the Knoevenagel condensation, an intramolecular Michael addition occurs. The ortho-phenolic group of the intermediate attacks the α,β-unsaturated system formed during the condensation. nih.goviucr.org This cyclization step is fundamental in forming the key chromanone framework of iclaprim. nih.goviucr.orgnih.gov The use of a buffer system, such as pyrrolidine and acetic acid, has been shown to facilitate this transformation effectively. nih.goviucr.orgresearchgate.net

The sequence of Knoevenagel condensation followed by intramolecular Michael addition is a powerful strategy for the construction of the chromanone ring system. nih.gov

Control of Impurity Formation During Synthesis

Throughout the multi-step synthesis of iclaprim, the formation of impurities is a critical concern that can impact the final product's purity, safety, and efficacy. drugbank.com Understanding and controlling these impurities is paramount.

One notable impurity that can arise is 5-cyclopropyl-2,3-dimethoxy-4,5,6,6a,7,12-hexahydronaphtho[1,8-bc]pyrimido[5,4-f]azepin-9-amine. nih.govresearchgate.net Its formation can be minimized by carefully controlling the dehydration step that follows the reduction of the chromanone intermediate. The use of sulfuric acid (H₂SO₄) as a catalyst for this dehydration has been reported to control the formation of this specific impurity to under 2%. nih.gov

General strategies for impurity control during active pharmaceutical ingredient (API) development are also applicable to iclaprim synthesis. These include:

Evaluating starting material purity: Ensuring the quality of precursors like Trimethoprim can prevent the carryover of impurities into the final product.

Modifying synthetic processes: Adjusting reaction conditions, such as temperature, reaction time, and catalyst choice, can significantly reduce the formation of side products. For instance, in the Friedel-Crafts acylation step of a related synthesis, controlling the reaction temperature and the amount of Lewis acid was crucial to prevent demethylation and reduce impurity levels.

Implementing appropriate isolation and purification steps: Techniques such as recrystallization are employed to remove impurities and enhance the purity of the final iclaprim mesylate. nih.gov A final recrystallization with 95% ethanol (B145695) has been shown to yield iclaprim with a purity of >99%. nih.gov

A holistic approach that combines process chemistry and analytical chemistry is essential for the early identification and management of impurities, ultimately saving time and resources in the drug development process.

Crystalline Forms and Solid-State Structural Analysis

The solid-state properties of an active pharmaceutical ingredient are critical for its stability, solubility, and bioavailability. The crystalline form of this compound has been elucidated through advanced structural analysis, revealing a complex and well-defined three-dimensional architecture.

Elucidation of Hydrogen-Bonded Molecular Tape Structures

The crystal structure of this compound is characterized by an extensive network of hydrogen bonds that link the protonated iclaprim cations and the mesylate anions into an infinite molecular tape structure. nih.goviucr.orgnih.gov This intricate arrangement is a result of four distinct N—H⋯O interactions and an additional N—H⋯N hydrogen bond. nih.goviucr.orgnih.gov

The central part of this molecular tape is composed of a sequence of fused hydrogen-bonded rings, involving four unique ring motifs. nih.goviucr.org In this arrangement, each iclaprim molecule is connected to two different mesylate anions and also to a neighboring iclaprim molecule. nih.goviucr.org The mesylate anion, in turn, acts as an acceptor for four hydrogen bonds from three separate iclaprim molecules, with all of its oxygen atoms participating in the hydrogen-bonding network. nih.goviucr.org This robust hydrogen-bonding scheme is a defining feature of the supramolecular assembly of this compound in the solid state.

Below is a table summarizing the key hydrogen-bond interactions in the this compound crystal structure.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1—H1···O6 | 0.91(2) | 1.89(2) | 2.793(2) | 171(2) |

| N3—H3A···O5 | 0.86(2) | 2.11(2) | 2.946(2) | 164(2) |

| N3—H3B···O5 | 0.86(2) | 2.41(2) | 3.109(2) | 139(2) |

| N4—H4A···N2 | 0.86(2) | 2.22(2) | 3.064(2) | 167(2) |

| N4—H4B···O6 | 0.86(2) | 2.15(2) | 2.992(2) | 165(2) |

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.

Orthogonal Arrangement of Pyrimidine and Chromene Units in Crystalline Structures

A significant conformational feature of the iclaprim molecule within the crystal lattice is the relative orientation of its two main heterocyclic components: the pyrimidine and the chromene units. nih.goviucr.orgnih.gov These two planar systems adopt an orthogonal arrangement with respect to each other. nih.goviucr.orgnih.gov

The interplanar angle between the pyrimidine and chromene ring systems has been determined to be 89.67 (6)°. nih.goviucr.orgnih.gov This nearly perpendicular orientation is a defining characteristic of the molecular conformation of iclaprim in its mesylate salt form. The two rings are connected by a methylene (-CH₂-) bridge, which provides the flexibility to adopt this sterically favorable arrangement. nih.gov This orthogonal conformation likely influences the molecule's interaction with its biological target, dihydrofolate reductase.

Advanced Analytical Techniques for Comprehensive Structural Elucidation

The definitive structural confirmation and comprehensive characterization of this compound rely on the application of a suite of advanced analytical techniques. These methodologies provide unambiguous proof of the molecular structure, stereochemistry, and supramolecular arrangement. Key techniques employed for the complete structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For iclaprim, ¹H (proton) and ¹³C (carbon-13) NMR studies provide precise information about the chemical environment of each atom, confirming the connectivity of the pyrimidine and chromene ring systems.

While specific spectral data for the mesylate salt is not extensively published, the data for the iclaprim free base offers a clear picture of the core structure. The formation of the mesylate salt would primarily introduce a characteristic singlet in the ¹H NMR spectrum for the methyl group of the methanesulfonate (B1217627) anion and induce shifts in the signals of the pyrimidine ring due to protonation.

Research Findings from ¹H and ¹³C NMR of Iclaprim: A study detailing a novel synthesis of iclaprim reported the following NMR and MS data for the final compound, which corresponds to the iclaprim free base beilstein-archives.org.

Table 1: ¹H and ¹³C NMR Spectral Data for Iclaprim

| Technique | Solvent | Observed Signals (δ, ppm) |

| ¹H NMR | DMSO-d6 | 7.49 (s, 1H), 6.21 (s, 1H), 6.17 (brs, 2H), 5.64 (brs, 2H), 5.60-5.58 (d, 1H), 4.94-4.93 (d, 1H), 3.82-3.78 (d, 1H), 3.63 (s,3H), 3.62 (s, 3H), 3.57-3.53 (m, 1H), 2.26-2.24 (m, 1H), 2.02-1.96 (m, 1H), 1.37-1.34 (m, 1H),0.51-0.49 (d, 2H), 0.36 (s, 1H), 0.31 (s, 1H) |

| ¹³C NMR | DMSO-d6 | 162.31, 162.29, 155.84, 151.68, 148.61, 135.21, 135.04, 117.58, 105.20, 78.52, 60.82, 59.82, 55.68, 37.02, 29.49, 14.63, 3.78, 1.91 |

Data sourced from a study on the synthesis of iclaprim. beilstein-archives.org

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. Using soft ionization techniques like Electrospray Ionization (ESI), the molecular ion of iclaprim can be observed, confirming its atomic makeup. For iclaprim, the protonated molecule [M+H]⁺ is detected, providing a precise mass that corroborates the chemical formula C₁₉H₂₂N₄O₃ beilstein-archives.org. The calculated monoisotopic mass of the iclaprim free base is 354.1692 g/mol nih.gov. The mesylate salt, C₂₀H₂₆N₄O₆S, has a calculated monoisotopic mass of 450.1573 g/mol nih.gov. ESI-MS analysis would show a peak for the iclaprim cation at m/z 355, corresponding to [C₁₉H₂₃N₄O₃]⁺.

Table 2: Mass Spectrometry Data for Iclaprim

| Technique | Ionization Mode | Observed Ion (m/z) | Interpretation |

| MS | ESI+ | 355 | [M+H]⁺ of Iclaprim free base |

Data corresponds to the iclaprim free base. beilstein-archives.org

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information, offering a three-dimensional view of the molecule at the atomic level. A 2022 study successfully elucidated the crystal structure of this compound nih.gov.

The analysis revealed that the asymmetric unit of the crystal consists of one protonated iclaprim molecule (cation) and one mesylate anion nih.gov. The protonation occurs at the N1 position of the pyrimidine ring. The study provided detailed insights into the molecular conformation, including the orthogonal arrangement between the pyrimidine and chromene units, with an interplanar angle of 89.67 (6)° nih.gov.

Furthermore, the crystallographic data detailed the extensive hydrogen-bonding network. Four distinct N—H···O interactions and one N—H···N hydrogen bond link the iclaprim cations and mesylate anions, forming an infinite molecular tape structure. This detailed understanding of the solid-state structure is crucial for characterizing the physical properties of the drug substance nih.gov.

Table 3: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Chemical formula | C₁₉H₂₃N₄O₃⁺ · CH₃O₃S⁻ |

| Formula weight | 450.51 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 14.2811 (3), 15.0238 (3), 9.9482 (2) |

| β (°) | 94.393 (1) |

| Volume (ų) | 2129.02 (8) |

| Z | 4 |

| Radiation type | Mo Kα |

| Temperature (K) | 120 |

Data sourced from Lustenberger et al., 2022. nih.gov

Together, these advanced analytical techniques provide a comprehensive and unambiguous structural elucidation of this compound, confirming its chemical identity, purity, and solid-state architecture, which are fundamental aspects of its chemical characterization.

Preclinical Pharmacodynamic Modeling and Biomarkers of Efficacy

In Vitro Pharmacodynamic Parameters Correlating with Efficacy

In vitro studies provide fundamental data on the potency of an antimicrobial agent against target pathogens. Key parameters, such as Minimum Inhibitory Concentration (MIC) and MIC90, are determined to assess the drug's activity against a diverse range of clinical isolates. These parameters, when integrated with pharmacokinetic data, help predict in vivo efficacy.

Minimum Inhibitory Concentration (MIC) and MIC90 Characterization for Diverse Isolates

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. The MIC90 represents the drug concentration that inhibits 90% of the isolates tested. Characterizing the MIC and MIC90 for iclaprim (B1674355) mesylate against diverse bacterial isolates, particularly Gram-positive pathogens like Staphylococcus aureus (including MRSA), streptococci, and enterococci, is essential for defining its spectrum of activity and potency.

Iclaprim has demonstrated potent in vitro activity against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate Staphylococcus aureus (VISA), vancomycin-resistant Staphylococcus aureus (VRSA), linezolid-resistant Staphylococcus aureus (LRSA), daptomycin-nonsusceptible MRSA, vancomycin-resistant enterococcus (VRE), and multidrug-resistant Streptococcus pneumoniae (MDRSP). nih.gov Its activity is also noted against Streptococcus pyogenes, Streptococcus agalactiae, and Streptococcus dysgalactiae. nih.gov

Studies have shown iclaprim MIC90 values of 0.12 µg/mL for S. aureus (both methicillin-susceptible and MRSA), 0.25 µg/mL for Streptococcus pyogenes, 0.25 µg/mL for Streptococcus agalactiae, and 2 µg/mL for Streptococcus pneumoniae. semanticscholar.org Iclaprim has shown increased potency against Gram-positive pathogens compared to trimethoprim (B1683648) and similar potency to trimethoprim-sulfamethoxazole based on MIC90 values. nih.gov

The following table summarizes representative MIC90 values for iclaprim against selected Gram-positive pathogens:

| Pathogen | MIC90 (µg/mL) | Source |

| Staphylococcus aureus | 0.12 | nih.govsemanticscholar.org |

| MRSA | 0.25 | nih.gov |

| Streptococcus pneumoniae | 2 | semanticscholar.org |

| Streptococcus pyogenes | 0.25 | nih.gov |

| Streptococcus agalactiae | 0.25 | semanticscholar.org |

Iclaprim was found to be active (MIC ≤ 1 µg/mL) against a majority of MRSA isolates that were nonsusceptible to daptomycin (B549167) (71%), linezolid (B1675486) (100%), or vancomycin (B549263) (67%) in a pilot study. nih.gov

Predictive Indices: Time Above MIC (T>MIC) and Area Under the Concentration-Time Curve to MIC Ratio (AUC/MIC)

Pharmacokinetic/pharmacodynamic (PK/PD) indices integrate drug exposure profiles with in vitro potency to predict the likelihood of therapeutic success. For many antimicrobials, key predictive indices include the percentage of time the unbound drug concentration remains above the MIC (%T>MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC). sahealth.sa.gov.au

Preclinical animal infection models suggest that AUC/MIC and T>MIC are the PK/PD parameters most closely associated with the efficacy of iclaprim in vivo. nih.govsemanticscholar.orgnih.govnih.govresearchgate.net For Staphylococcus aureus, the 24-h AUC/MIC index was most closely linked to efficacy in a neutropenic murine thigh infection model. nih.gov For Streptococcus pneumoniae in the same model, both the 24-h AUC/MIC and %T>MIC were strongly associated with the effect. nih.gov

Simulation studies based on population PK analyses have indicated that specific dosing regimens of iclaprim are projected to result in favorable increases in AUC/MIC and T>MIC, which are the PD parameters associated with iclaprim's efficacy. nih.govresearchgate.net

Animal Infection Models for Pharmacodynamic Assessment

Animal infection models are utilized to bridge the gap between in vitro activity and clinical efficacy, allowing for the assessment of an antimicrobial's performance within a complex biological system. These models help to confirm the predictive value of in vitro PK/PD parameters and to evaluate efficacy against specific types of infections.

Efficacy in Thigh Infection Models

The neutropenic murine thigh infection model is a widely used model for evaluating the in vivo efficacy of antimicrobial agents against bacterial pathogens, particularly Gram-positive organisms. This model allows for the assessment of bacterial load reduction in infected muscle tissue following treatment.

Studies using the thigh infection model in neutropenic mice have indicated that AUC/MIC and T>MIC are the pharmacodynamic parameters associated with the efficacy of iclaprim against Streptococcus pneumoniae and Staphylococcus aureus. semanticscholar.orgnih.govnih.gov Dose-response relationships for iclaprim have been evaluated in this model, with various dosing frequencies and total doses tested to establish optimal parameters. nih.gov

Efficacy in Pneumonia Models

Pneumonia models are employed to assess the efficacy of antimicrobial agents in treating respiratory tract infections. These models aim to mimic the conditions of bacterial pneumonia in humans, allowing for the evaluation of drug distribution to the lungs and its impact on bacterial clearance.

Iclaprim has been studied in animal models of pneumonia. An efficacy evaluation of iclaprim in a neutropenic rat lung infection model with methicillin-resistant Staphylococcus aureus (MRSA) entrapped in alginate beads demonstrated that rats receiving iclaprim showed a greater reduction in colony-forming units (CFU) compared to controls or those receiving vancomycin. nih.gov Iclaprim at doses of 80 mg/kg and 60 mg/kg resulted in significant log10 CFU reductions from vancomycin-treated animals. nih.gov

Iclaprim has also been studied in an animal model of chronic pulmonary MRSA infection designed to mimic the pathophysiology observed in patients with cystic fibrosis. clinicalleader.com Furthermore, studies have investigated iclaprim concentrations in lung compartments, such as epithelial lining fluid (ELF) and alveolar macrophages (AM), in healthy subjects, suggesting that iclaprim reaches lung concentrations that could be effective in treating community-acquired pneumonia. oup.com

Considerations for Thymidine (B127349) Levels and Their Impact on In Vivo Activity in Animal Models

Iclaprim, as a dihydrofolate reductase inhibitor, is affected by the levels of thymidine. Thymidine can bypass the enzyme inhibited by iclaprim, thereby antagonizing its activity. semanticscholar.orgnih.govnih.gov This is a significant consideration in preclinical animal models, particularly in rodents, which have considerably higher thymidine levels in serum and tissues compared to humans (often 100-fold greater). nih.govsemanticscholar.orgnih.govnih.gov

The high concentrations of thymidine in mice can bypass the dihydrofolate reductase enzyme, making it difficult to quantify a definitive PK/PD target for iclaprim in these models. nih.govsemanticscholar.orgnih.gov This thymidine-induced confounding effect can preclude the accurate evaluation of iclaprim efficacy in standard animal models. nih.gov

Studies have shown that the MIC values for iclaprim are significantly higher in mouse serum than in human serum, and also higher in serum than in broth. nih.gov This highlights the impact of serum components, including thymidine, on iclaprim's in vitro activity.

To address this challenge, researchers have explored the use of thymidine kinase-deficient bacterial mutants in animal models. nih.govnih.gov Since thymidine kinase is involved in the uptake and conversion of exogenous thymidine, using mutants deficient in this enzyme can help to eliminate the thymidine-induced antagonism and allow for a more accurate assessment of iclaprim's intrinsic activity and PK/PD relationship in vivo. nih.govnih.gov Studies using thymidine kinase-deficient Staphylococcus aureus in a mouse abscess model have shown efficacy for iclaprim where poor activity was observed against the wild-type strain, with AUC/MIC appearing to correlate best with efficacy. nih.gov Similarly, in vitro studies using fibrin (B1330869) clot models with thymidine kinase-deficient MRSA in rat serum and clots demonstrated bactericidal activity for iclaprim, in contrast to bacteriostatic activity against the wild-type parent strain. nih.gov

Future animal studies using simulated human kinetics of iclaprim and thymidine kinase-deficient bacterial strains are warranted to better predict the efficacy of iclaprim in humans, especially for severe infections. nih.gov

In Vitro Efficacy in Complex Biological Matrices (e.g., Human Serum, Fibrin Clots)

The efficacy of antibiotics can be influenced by the presence of complex biological matrices such as human serum and fibrin clots, which can affect drug binding and penetration asm.orgasm.org. Studies have investigated the activity of iclaprim in these environments to better understand its potential performance in vivo.

Research using an in vitro fibrin clot model aimed at mimicking vegetation structure demonstrated the bactericidal activity of iclaprim against Methicillin-resistant Staphylococcus aureus (MRSA) isolates nih.govnih.gov. In this model, clots were prepared from human or rat plasma containing either a wild-type MRSA strain (AW6) or a thymidine kinase-deficient mutant (AH1252) nih.govnih.gov. These clots were then exposed to homologous serum supplemented with iclaprim, trimethoprim-sulfamethoxazole (TMP-SMX), vancomycin, or saline nih.govnih.gov.

In human clots, iclaprim exhibited bactericidal activity against both the wild-type AW6 and the thymidine kinase-deficient AH1252 MRSA strains nih.govnih.gov. Its effectiveness was comparable to that of TMP-SMX and vancomycin in this model nih.govnih.gov.

Conversely, studies in rat clots showed that iclaprim and TMP-SMX were only bacteriostatic against the wild-type MRSA strain AW6 nih.govnih.gov. However, they were bactericidal against the thymidine kinase-deficient mutant AH1252 in the same media nih.govnih.gov. Vancomycin demonstrated greater activity against the wild-type strain in rat clots compared to iclaprim and TMP-SMX nih.govnih.gov.

The difference observed between human and rat serum/clots regarding the activity of diaminopyrimidines like iclaprim and trimethoprim is attributed to the higher levels of thymidine in rodent serum, which can antagonize the activity of these antibiotics nih.govnih.gov. The activity of diaminopyrimidines against S. aureus is known to be antagonized by thymidine through its uptake and conversion to thymidylate by thymidine kinase nih.govnih.gov. The presence of thymidine in rat serum abolished the bactericidal activity of iclaprim in vitro, confirming this detrimental effect nih.gov. In contrast, human serum has low thymidine levels nih.govnih.gov.

Protein binding is another factor that can influence antibiotic activity in biological matrices asm.orgasm.org. Iclaprim has been reported to have a high protein binding capacity. Approximately 93% binding of iclaprim to human plasma has been reported nih.gov. Experiments indicated a similar protein binding of approximately 90% to rat serum nih.gov. However, the lack of cidality against wild-type MRSA in rat serum was not solely due to protein binding, as depletion of proteins from rat serum did not increase drug activity in vitro nih.gov.

Iclaprim has also demonstrated rapid in vitro bactericidal activity in time-kill studies conducted in human plasma openaccesspub.org.

These findings highlight that the efficacy of iclaprim in complex biological matrices like serum and fibrin clots can be influenced by factors such as thymidine concentration and protein binding, with observed differences depending on the source of the biological matrix (e.g., human versus rat).

In Vitro Efficacy Data in Fibrin Clot Model

| Antibiotic | Matrix Source | MRSA Strain (Thymidine Kinase Status) | Activity |

| Iclaprim | Human | Wild-type (AW6) | Bactericidal |

| Iclaprim | Human | Deficient (AH1252) | Bactericidal |

| Iclaprim | Rat | Wild-type (AW6) | Bacteriostatic |

| Iclaprim | Rat | Deficient (AH1252) | Bactericidal |

| TMP-SMX | Rat | Wild-type (AW6) | Bacteriostatic |

| TMP-SMX | Rat | Deficient (AH1252) | Bactericidal |

| Vancomycin | Rat | Wild-type (AW6) | Bactericidal |

| Vancomycin | Rat | Deficient (AH1252) | Bactericidal |

Combinatorial Antimicrobial Strategies Involving Iclaprim Mesylate

Synergy with Sulfonamide Antibiotics (e.g., Sulfamethoxazole)

The combination of iclaprim (B1674355) mesylate with sulfonamide antibiotics, such as sulfamethoxazole (B1682508), has demonstrated significant in vitro synergy. Sulfonamides act by inhibiting dihydropteroate (B1496061) synthetase, an enzyme that precedes DHFR in the folate biosynthesis pathway. By blocking two sequential steps in this essential pathway, the combination can achieve a greater antimicrobial effect than either agent alone. justia.comsuny.edu This synergistic interaction can potentially allow for the use of lower concentrations of both drugs, which may help to mitigate potential toxicities associated with higher doses. justia.com

Studies evaluating the in vitro activity of iclaprim in combination with sulfamethoxazole using methods like the checkerboard technique have shown favorable results. In one pilot study, synergy was observed against 11 out of 16 tested bacterial strains. nih.gov This synergy was particularly evident against all tested Gram-positive bacteria and Haemophilus influenzae strains. nih.gov Synergy was also demonstrated against several Gram-negative bacteria, including a highly resistant isolate of Acinetobacter baumannii. nih.gov The mean Fractional Inhibitory Concentration Index (FICI) values in these synergistic interactions ranged from 0.2 to 0.5, indicating a strong synergistic effect. nih.gov The combination resulted in a significant reduction in the minimum inhibitory concentration (MIC) values compared to the individual drugs. nih.gov The interaction was found to be indifferent against five of the tested Gram-negative strains. nih.gov

The synergistic activity has been observed with both the racemic mixture of iclaprim and its individual enantiomers when combined with a sulfonamide antibiotic. justia.com Furthermore, the combination of iclaprim and sulfamethoxazole has been tested for activity against Pneumocystis in both in vitro and in vivo models. justia.com

A summary of the in vitro synergy findings with sulfamethoxazole is presented in the table below:

| Combination Partner | Bacterial Strains Tested | Strains Showing Synergy | Mean FICI Range | Observed Against |

| Sulfamethoxazole | 16 | 11 | 0.2 – 0.5 | All Gram-positive bacteria, H. influenzae, several Gram-negative bacteria (A. baumannii isolate included) nih.gov |

Potential for Combination Therapies Against Multidrug-Resistant Organisms

The emergence of multidrug-resistant (MDR) organisms poses a significant challenge in infectious disease treatment. Iclaprim has demonstrated potent in vitro activity against a range of MDR Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), and strains resistant to other antibiotic classes such as macrolides, quinolones, and trimethoprim (B1683648)/sulfamethoxazole. wikipedia.orgnih.govdrugbank.comnih.govnih.gov It also shows activity against resistant strains of Streptococcus pneumoniae. nih.govdrugbank.com Beyond Gram-positive bacteria, iclaprim has activity against certain Gram-negative respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis. suny.edunih.govfrontiersin.org

While iclaprim alone has shown promise in treating infections caused by resistant strains, such as MRSA isolates non-susceptible to daptomycin (B549167), linezolid (B1675486), or vancomycin (B549263) nih.gov, the documented synergy with sulfonamide antibiotics highlights the potential for combination therapies to enhance efficacy and potentially overcome resistance mechanisms. The principle of simultaneously inhibiting two key enzymes in the folate pathway, as achieved with iclaprim and sulfamethoxazole, offers a strategy to target pathogens where resistance to single agents has emerged. justia.comsuny.edu This approach mirrors the successful use of trimethoprim-sulfamethoxazole combinations in the past.

The observed synergy with sulfamethoxazole against a resistant A. baumannii isolate in vitro provides a specific example of the potential of this combination against MDR Gram-negative bacteria. nih.gov The concept of leveraging the dual blockade of the folate pathway is also being explored for activity against challenging organisms like Mycobacterium abscessus, drawing parallels to the established synergy of trimethoprim and sulfamethoxazole. patsnap.com These findings suggest that combinatorial strategies involving iclaprim mesylate, particularly with sulfonamides, hold potential for addressing infections caused by a broad spectrum of multidrug-resistant bacteria.

Future Research Directions and Unanswered Questions

Elucidation of Novel Resistance Mechanisms and Adaptation Pathways

Although iclaprim (B1674355) was developed to overcome common trimethoprim (B1683648) resistance mechanisms, the potential for bacteria to develop novel resistance mechanisms or adaptation pathways specifically against iclaprim remains a critical area for future research. Studies have shown that resistance to iclaprim is mainly determined by point mutations in the dfr gene in S. aureus and S. pneumoniae. ncats.io However, the full spectrum of possible mutations conferring reduced susceptibility or resistance needs to be elucidated across a wider range of target pathogens.

Future research should focus on:

Genomic and Proteomic Analysis: Conducting comprehensive genomic and proteomic studies on bacterial isolates exposed to sub-inhibitory or inhibitory concentrations of iclaprim over time to identify potential novel mutations or changes in gene and protein expression associated with reduced susceptibility.

Efflux Pumps and Permeability: Investigating whether efflux pump systems or changes in bacterial cell wall/membrane permeability play a role in iclaprim resistance, similar to mechanisms observed with other antibiotics.

Target Modification Beyond DHFR: Exploring whether bacteria can develop alternative folate synthesis pathways or modify other enzymes in the pathway to bypass the inhibition of DHFR by iclaprim.

Adaptive Evolution Studies: Performing in vitro evolution experiments to observe and characterize the step-wise development of resistance and the associated genetic and phenotypic changes.

Understanding these mechanisms is crucial for predicting the longevity of iclaprim's efficacy and developing strategies to mitigate the emergence and spread of resistance.

Exploration of Activity Against Biofilm-Associated Infections

Bacterial biofilms are complex communities encased in a self-produced matrix, contributing significantly to chronic infections and reduced antibiotic susceptibility. patsnap.com Research into iclaprim's activity against biofilm-associated infections is an important area for future exploration.

Recent studies have begun to investigate the effects of iclaprim on biofilm formation and eradication, particularly in Staphylococcus aureus. patsnap.comnih.govresearchgate.net Findings suggest that iclaprim can be highly effective in depolymerizing mature S. aureus biofilms at concentrations at or above the minimum inhibitory concentration (MIC). patsnap.comnih.gov Furthermore, sub-inhibitory concentrations (sub-MICs) of iclaprim have shown strain-dependent effects on inhibiting biofilm formation in certain S. aureus strains. nih.gov

Future research should expand upon these initial findings by:

Testing Against Diverse Pathogens: Evaluating iclaprim's antibiofilm activity against a broader range of biofilm-forming bacteria relevant to various infection types (e.g., Pseudomonas aeruginosa, coagulase-negative staphylococci, enterococci).

Mechanisms of Biofilm Disruption: Delving deeper into the specific mechanisms by which iclaprim disrupts mature biofilms and inhibits their formation. This could involve studying the interaction of iclaprim with biofilm matrix components or its effects on bacterial signaling pathways involved in biofilm development (e.g., quorum sensing). researchgate.net

Combination Therapies: Investigating the potential for synergistic activity between iclaprim and other agents (antibiotics or non-antibiotic compounds) against biofilms. researchgate.net

In Vivo Biofilm Models: Utilizing in vivo models of biofilm infections (e.g., foreign body infections, chronic wound infections) to assess the efficacy of iclaprim in a more clinically relevant setting.

Preliminary data on iclaprim's antibiofilm activity in S. aureus is promising and warrants further detailed investigation across different species and infection contexts. patsnap.comnih.govresearchgate.net

Further Refinement of Structure-Activity Relationships for Enhanced DHFR Inhibition

Iclaprim was rationally designed based on the structure of trimethoprim to achieve improved affinity for bacterial DHFR, particularly resistant forms, through additional hydrophobic interactions. researchgate.netsemanticscholar.orgcarb-x.orgnih.gov While the initial design was successful in overcoming common trimethoprim resistance, further refinement of the structure-activity relationship (SAR) could lead to the development of even more potent and broadly active DHFR inhibitors.

Future research in this area could involve:

High-Resolution Crystallography and Computational Modeling: Obtaining high-resolution crystal structures of iclaprim in complex with DHFR from various bacterial species and resistant mutants to gain a more detailed understanding of the binding interactions. This information can inform computational modeling studies to design novel analogs. researchgate.netnih.gov

Synthesis and Evaluation of Analogs: Synthesizing a library of iclaprim analogs with modifications to different parts of the molecule to systematically explore the impact of structural changes on DHFR binding affinity, enzymatic inhibition, and antibacterial activity against a wide panel of strains, including those with emerging resistance mechanisms.

Targeting Specific DHFR Variants: Designing analogs specifically tailored to inhibit emerging or less common resistant DHFR variants that may not be as effectively inhibited by the current iclaprim structure.

Understanding Species Selectivity: Further investigating the structural basis for iclaprim's selectivity for bacterial DHFR over human DHFR, which is crucial for minimizing off-target effects. nih.gov

Continued SAR studies are essential for optimizing the DHFR inhibitory profile of iclaprim and its derivatives, potentially leading to compounds with enhanced potency, broader spectrum, and a lower propensity for resistance development. patsnap.com

Application in Emerging Antimicrobial Resistance Contexts and Stewardship Strategies

The increasing prevalence of multidrug-resistant (MDR) bacteria necessitates the exploration of existing and investigational antibiotics within the context of emerging resistance patterns and antimicrobial stewardship strategies. semanticscholar.orgnih.govportal.gov.bd Iclaprim's activity against key resistant Gram-positive pathogens, including MRSA, VISA, and VRSA, makes it a potential candidate for use in challenging clinical scenarios. ncats.ioresearchgate.netsemanticscholar.orgnih.gov

Future research and implementation efforts should consider:

Clinical Efficacy Against Specific MDR Pathogens: Conducting clinical studies specifically focused on evaluating the efficacy of iclaprim against infections caused by MDR strains that are resistant to currently available treatment options (e.g., vancomycin-resistant S. aureus, linezolid-resistant staphylococci). researchgate.netsemanticscholar.orgnih.gov

Role in Combination Therapy: Investigating the potential for iclaprim to be used in combination with other antibiotics to achieve synergistic effects, broaden the spectrum of activity, or prevent the emergence of resistance. ncats.io This is particularly relevant in the context of polymicrobial infections or infections where resistance is a significant concern.

Impact on the Microbiome: Assessing the impact of iclaprim on the human microbiome compared to broad-spectrum antibiotics. Iclaprim has a targeted Gram-positive spectrum, which may lead to less disruption of the gut flora, a desirable characteristic for antimicrobial stewardship. carb-x.orgcontagionlive.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in Specific Patient Populations: Conducting PK/PD studies in patient populations where MDR infections are prevalent or treatment options are limited, such as critically ill patients or those with compromised immune systems, to optimize dosing regimens.

Integration into Stewardship Programs: Developing strategies for the appropriate integration of iclaprim into antimicrobial stewardship programs to ensure its judicious use, preserve its activity, and minimize the selection of resistance. portal.gov.bdecch.orgdokumen.pub This could involve defining the specific indications, patient populations, and monitoring strategies for iclaprim use.

Exploring iclaprim's role in managing infections caused by emerging resistant pathogens and integrating it into effective stewardship programs are crucial steps for maximizing its clinical utility in the face of rising antimicrobial resistance. portal.gov.bdcontagionlive.com

Development of Advanced Analytical and Characterization Methods for Iclaprim Mesylate Metabolites and Impurities

Comprehensive analytical methods are essential for the characterization, quality control, and study of the pharmacokinetics and metabolism of this compound. europa.eu While some information exists regarding its metabolism and excretion, further development of advanced analytical techniques is warranted. researchgate.netmoh.gov.my

Future research should focus on:

Identification and Characterization of Metabolites: Utilizing advanced mass spectrometry-based techniques (e.g., LC-MS/MS, high-resolution MS) to fully identify and characterize all iclaprim metabolites in various biological matrices (e.g., plasma, urine, tissue). europa.euscience.gov This is important for understanding the metabolic fate of the drug and identifying potential active or toxic metabolites. moh.gov.myaxios-research.com

Development of Sensitive Quantification Methods: Establishing highly sensitive and validated bioanalytical methods for the quantification of iclaprim and its metabolites in biological samples from both preclinical and clinical studies. europa.euscience.gov This is crucial for accurate PK studies and therapeutic drug monitoring if needed.

Impurity Profiling and Control: Developing and validating analytical methods (e.g., HPLC-UV, GC-MS) for the detection, identification, and quantification of potential impurities in this compound drug substance and drug product. axios-research.comresearchgate.netresearchgate.net This is critical for ensuring the quality, safety, and consistency of the pharmaceutical product in compliance with regulatory guidelines. europa.euaxios-research.com

Characterization of Solid Forms: Further characterization of the solid-state properties of this compound, including polymorphism, to ensure consistent manufacturing and dissolution profiles.

Development of Methods for Biofilm Studies: Tailoring analytical methods to quantify iclaprim concentrations within biofilms, which can be challenging due to the complex matrix.

Advanced analytical and characterization methods are fundamental for supporting the ongoing research and potential development of this compound, ensuring the quality of studies and the final pharmaceutical product. europa.euaxios-research.comresearchgate.netresearchgate.net

Q & A

Q. What experimental methodologies are recommended to validate iclaprim mesylate's biochemical target specificity in Staphylococcus aureus?

To confirm iclaprim's selective inhibition of dihydrofolate reductase (DHFR), researchers should employ:

- Enzyme inhibition assays measuring IC50 against recombinant S. aureus DHFR versus human DHFR isoforms .

- X-ray crystallography to resolve binding interactions, particularly with residues altered in trimethoprim-resistant strains (e.g., Phe98-to-Tyr98 mutations) .

- Competitive binding studies using radiolabeled iclaprim to quantify displacement by folate analogs .

Q. How should researchers design antimicrobial susceptibility testing for this compound to account for resistance heterogeneity?

Standardize testing using:

- Broth microdilution under ISO 20776-1 guidelines to determine minimum inhibitory concentrations (MICs) across diverse S. aureus strains .

- Genomic sequencing of dfr loci to correlate MICs with specific resistance determinants (e.g., dfrA, dfrG) .

- Quality control strains (e.g., ATCC 29213) to validate assay reproducibility .

Q. What analytical techniques are essential to confirm this compound's purity and stability in experimental formulations?

Use:

- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify degradation products .

- Mass spectrometry (MS) for structural confirmation, particularly to distinguish this compound (C19H22N4O3·CH4O3S) from trimethoprim derivatives .

- Thermogravimetric analysis (TGA) to assess hygroscopicity and thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic/pharmacodynamic (PK/PD) data for this compound?

Apply:

- Mechanistic PK/PD modeling integrating free drug concentrations in epithelial lining fluid (ELF) versus plasma .

- Hollow-fiber infection models simulating human pharmacokinetics to predict resistance emergence .

- Transcriptomic profiling of bacterial pathogens exposed to sub-MIC iclaprim to identify adaptive stress pathways .

Q. What experimental strategies address the emergence of high-level iclaprim resistance unrelated to dfr mutations?

Investigate:

- Proteomic profiling to detect efflux pump upregulation (e.g., NorA, MepA) via 2D gel electrophoresis or LC-MS/MS .

- CRISPR-Cas9 gene knockout libraries to identify non-dfr resistance genes in S. aureus .

- Time-kill assays with efflux inhibitors (e.g., reserpine) to reverse resistance phenotypes .

Q. How should researchers optimize combination therapy studies involving this compound and β-lactams?

Design experiments to:

- Calculate fractional inhibitory concentration indices (FICIs) using checkerboard assays to classify synergism (FICI ≤0.5) .

- Validate membrane permeability changes via fluorescent dye uptake assays (e.g., ethidium bromide) .

- Monitor resistance suppression in continuous-culture models over 72+ hours .

Q. What in vivo models are most appropriate to evaluate this compound's efficacy in biofilm-associated infections?

Prioritize:

- Murine catheter-associated biofilm models with bioluminescent S. aureus strains for real-time monitoring .

- Ex vivo porcine skin explant models to simulate topical delivery in chronic wound infections .

- Scanning electron microscopy (SEM) to quantify biofilm disruption post-treatment .

Methodological Guidelines for Data Reporting

- Tabulate MIC distributions with ≥20 strains per cohort, including geometric mean, mode, and MIC50/MIC90.

- Report pharmacokinetic parameters (AUC/MIC, Cmax/MIC) using non-compartmental analysis in Phoenix WinNonlin® .

- Adhere to FAIR principles : Deposit raw sequencing data in public repositories (e.g., NCBI SRA) with BioProject accessions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.